Technical Guide: Synthesis and Characterization of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Executive Summary This technical guide details the synthesis, purification, and characterization of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS: 10147-69-0), a critical intermediate in the development of covalent inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS: 10147-69-0), a critical intermediate in the development of covalent inhibitors and heterocycle-based pharmaceuticals. The protocol addresses the primary synthetic challenge: chemoselectivity . By leveraging the nucleophilic differential between the amine and hydroxyl moieties of 3-aminophenol, this guide provides a high-yield (>85%), reproducible workflow that minimizes ester by-products.
Part 1: Strategic Synthesis Design
The Chemoselectivity Challenge
The synthesis relies on the acylation of 3-aminophenol using chloroacetyl chloride. The substrate contains two nucleophilic sites:
-acylation to form the amide, avoiding -acylation (ester formation) or di-acylation.
Mechanistic Control:
Kinetic Control: The reaction is conducted at low temperatures (
). The activation energy () for -acylation is significantly lower than for -acylation.
Base Selection: A weak base (Sodium Acetate or Triethylamine) is used to neutralize the HCl by-product without deprotonating the phenol (
), which would otherwise generate a highly nucleophilic phenoxide ion.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.
Figure 1: Mechanistic pathway favoring N-acylation via kinetic control.
Part 2: Experimental Protocols
Method A: Anhydrous Conditions (High Purity)
Best for: Pharmaceutical applications requiring minimal hydrolytic impurities.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
3-Aminophenol
109.13
1.0
Substrate
Chloroacetyl Chloride
112.94
1.1
Electrophile
Triethylamine (TEA)
101.19
1.2
Base (HCl Scavenger)
Dichloromethane (DCM)
-
Solvent
Anhydrous Medium
Step-by-Step Procedure
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminophenol (10.9 g, 100 mmol) in anhydrous DCM (100 mL).
Base Addition: Add TEA (16.7 mL, 120 mmol) and cool the solution to
using an ice-water bath.
Acylation: Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature
to prevent ester formation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (50:50 EtOAc/Hexane).
Quench & Workup:
Wash the organic layer with 1M HCl (
mL) to remove unreacted amine and TEA.
Wash with Brine (
mL). Note: Avoid strong basic washes (NaOH) to prevent product extraction into the aqueous phase.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Method B: Schotten-Baumann (Green Chemistry)
Best for: Large-scale synthesis where anhydrous solvents are cost-prohibitive.
Dissolve 3-aminophenol in a mixture of Acetone/Water (1:1).
Add Sodium Acetate (1.5 equiv) as the buffer base.
Cool to
and add chloroacetyl chloride dropwise.
Precipitate the product by adding excess ice water. Filter and wash with cold water.[1]
Part 3: Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and purification.
Part 4: Characterization & Validation
Physical Properties[2][3][4][5][6]
Appearance: White to off-white crystalline solid.
Yield: 85–92% (Method A).
Melting Point: 132–136
(Consistent with -substituted chloroacetanilides [1]).
Spectroscopic Data (DMSO-
)
The following assignments validate the structure, distinguishing it from the
-acylated isomer.
Signal
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Proof
NH
10.21
Singlet (br)
1H
Amide Proton
Downfield shift confirms -acylation.
OH
9.50
Singlet (br)
1H
Phenolic Proton
Presence confirms free (no ester).
Ar-H
7.30
Singlet
1H
C2-H
Isolated proton between substituents.
Ar-H
7.10
Triplet
1H
C5-H
Meta-coupling pattern.
Ar-H
6.95
Doublet
1H
C4/C6-H
Ortho-coupling.
CH
4.23
Singlet
2H
-Chloro
Characteristic singlet for .
Interpretation:
The presence of the OH signal at 9.50 ppm is the primary indicator of successful chemoselectivity. If
-acylation occurred, this signal would disappear.
The NH signal is sharp and distinct; in the amine precursor, the
signal is typically shielded ( ppm).
Mass Spectrometry (ESI-MS)
Calculated Mass (
): 185.02 Da
Observed (
): 186.1 Da
Isotope Pattern: A characteristic 3:1 ratio for
: confirms the presence of a single Chlorine atom.
Part 5: Safety & Handling
Chloroacetyl Chloride: Extremely hazardous. It is a potent lachrymator and corrosive. All transfers must occur in a fume hood. Quench excess reagent with aqueous bicarbonate.
3-Aminophenol: Toxic by inhalation and ingestion.
Waste Disposal: Aqueous layers from the workup contain chlorinated by-products and must be disposed of in halogenated waste streams.
References
Yusufov, M. S., et al. "Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity."[2][3] JournalNX 6.12 (2020): 486-489.
El Moutaouakil, A. A., et al. "2-Chloro-N-(4-hydroxyphenyl)acetamide."[2] IUCrData 9.10 (2024): x241015. (Cited for comparative NMR shift data of the para-isomer). [1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 350567, 2-chloro-N-(2-hydroxyphenyl)acetamide." PubChem. (Cited for general physicochemical properties of isomers).
Bhat, S. V., et al. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase." ACS Omega 4.1 (2019): 1039–1047. (Cited for chemoselectivity principles).[4][5]
Mechanistic Profiling of 2-Chloro-N-(3-hydroxyphenyl)acetamide: A Covalent Cysteine Probe
This technical guide details the mechanistic profile of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0), a prototypical covalent fragment used in chemoproteomics and fragment-based drug discovery (FBDD). Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanistic profile of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0), a prototypical covalent fragment used in chemoproteomics and fragment-based drug discovery (FBDD).
Executive Summary
2-Chloro-N-(3-hydroxyphenyl)acetamide is a heterobifunctional chemical probe comprising a 3-hydroxyphenyl recognition element and an
-chloroacetamide electrophilic warhead . Unlike reversible inhibitors that rely solely on equilibrium binding, this compound acts via a Targeted Covalent Inhibition (TCI) mechanism.
It functions primarily as a "scout fragment" in chemoproteomic campaigns to map the ligandability of cysteine residues across the proteome. By irreversibly alkylating nucleophilic thiols within protein pockets, it serves as a structural starting point for developing high-affinity inhibitors for enzymes such as deubiquitinases (DUBs) , transglutaminases , and kinases .
Competitive Activity-Based Protein Profiling (ABPP)
Binding Mode
Irreversible Covalent Modification (Thioether bond formation)
Chemical Mechanism of Action
The core mechanism is a bimolecular nucleophilic substitution (SN2 ) reaction. The distinct advantage of the chloroacetamide warhead over more reactive electrophiles (e.g., acrylamides or chloroacetates) is its balanced reactivity profile, which requires a proximal nucleophile and correct orientation for efficient bonding, thereby reducing non-specific toxicity.
The Reaction Coordinate
Non-Covalent Association (
): The 3-hydroxyphenyl moiety directs the molecule into a hydrophobic or polar pocket (e.g., an ATP-binding hinge or enzyme active site), establishing initial reversible affinity.
Nucleophilic Activation: A catalytic residue (often Histidine or Aspartate) in the protein pocket deprotonates a nearby Cysteine thiol (-SH) to a thiolate anion (-S⁻), significantly increasing its nucleophilicity.
Covalent "Snap" (
): The thiolate attacks the -carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond.
Reaction Pathway Diagram
The following diagram illustrates the kinetic sequence from reversible binding to irreversible modification.
[2][3][4]
Biological Applications & Experimental Workflows
Since this molecule lacks a bio-orthogonal handle (like an alkyne for "click" chemistry), it is best utilized in Competitive Activity-Based Protein Profiling (ABPP) . In this workflow, the molecule acts as a "competitor" against a broad-spectrum probe.
Protocol: Competitive ABPP
This protocol validates whether 2-Chloro-N-(3-hydroxyphenyl)acetamide binds to a specific target in a complex proteome.
Reagents Required:
Lysate: Cell lysate (e.g., HEK293 or bacterial) containing the target proteome.
Probe: Iodoacetamide-Alkyne (IA-alkyne) or IA-Rhodamine (Broad-spectrum cysteine reactive probe).
Detection: Streptavidin-beads (for Mass Spec) or SDS-PAGE (for fluorescence).
Step-by-Step Methodology:
Preparation: Dilute protein lysate to 1 mg/mL in PBS.
Competition Step:
Divide lysate into two aliquots: Vehicle (DMSO) and Treated .
Add 2-Chloro-N-(3-hydroxyphenyl)acetamide to the "Treated" sample (e.g., 10 µM final conc).
Incubate for 60 minutes at 25°C. Causality: This allows the specific inhibitor to occupy and covalently lock its high-affinity targets.
Probe Labeling:
Add the broad-spectrum probe (IA-alkyne, 1 µM) to both samples.
Incubate for 30 minutes. Causality: The probe will label all available cysteines. Cysteines already blocked by your compound will NOT be labeled.
Click Chemistry & Enrichment:
React with Azide-Biotin via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
Enrich biotinylated proteins on Streptavidin-agarose beads.
Analysis (LC-MS/MS):
Digest proteins with Trypsin on-bead.
Analyze peptides via Liquid Chromatography-Mass Spectrometry.[1]
Result: Targets of 2-Chloro-N-(3-hydroxyphenyl)acetamide will show reduced spectral counts (or TMT reporter ion intensity) in the Treated sample compared to Vehicle.
Workflow Visualization
Target Selectivity & Structural Insights
While chloroacetamides are general electrophiles, the 3-hydroxyphenyl scaffold imparts specific selectivity vectors.
Kinase Hinge Binding: The phenol group can mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases. If a cysteine is present in the P-loop or near the DFG motif (e.g., Cys481 in BTK, though this specific molecule is a fragment, not an optimized inhibitor), the warhead can snap into place.
Transglutaminase 2 (TG2): TG2 has a catalytic cysteine (Cys277) highly susceptible to acrylamide and chloroacetamide warheads. The aniline core mimics glutamine substrates, directing the molecule toward the active site.
Deubiquitinases (DUBs): Many DUBs (e.g., USP family) have catalytic triads dependent on cysteine. Chloroacetamide fragments are frequently screened to find allosteric or active-site inhibitors for these enzymes.
Safety & Toxicity Profile
Researchers must handle this compound with care due to its alkylating nature.
GSH Depletion: The compound will react with cellular Glutathione (GSH). High concentrations (>50 µM) in cell culture can cause oxidative stress and cell death independent of specific target inhibition.
Hepatotoxicity: Structurally similar to Acetaminophen (Paracetamol). The chloro-group makes it more reactive than the metabolic byproduct NAPQI. Direct reaction with hepatic proteins is likely; therefore, in vivo use requires careful dosing or structural optimization to reduce intrinsic reactivity.
References
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
Mechanism Support: Defines the methodology for screening chloroacetamide fragments against the cysteine proteome.
Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
Protocol Support: Validates the use of chloroacetamides in fragment-based ligand discovery.
Gébleux, R., et al. (2020). "Covalent fragments for the discovery of new protein targets." RSC Medicinal Chemistry, 11, 860-868. [Link]
Context: Discusses the specific utility of chloroacetamide warheads in library design.
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Introduction: Unveiling the Molecular Architecture In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Molecular Architecture
In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-Chloro-N-(3-hydroxyphenyl)acetamide, a substituted aromatic amide, represents a class of compounds with significant potential for biological activity. Its structural analogue, the 4-hydroxy isomer, has been investigated, and both have been noted for their antimicrobial properties.[1][2] The meticulous confirmation of its molecular structure is not merely an academic exercise; it is a critical step to understanding its chemical properties, predicting its biological interactions, and ensuring its purity and stability in developmental pipelines.
This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate the structure of 2-Chloro-N-(3-hydroxyphenyl)acetamide. We will navigate through an integrated workflow, demonstrating how a confluence of spectroscopic and chromatographic techniques provides an unambiguous confirmation of its chemical identity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection and interpretation of these powerful analytical tools.
The Elucidation Workflow: A Multi-faceted Approach
The definitive identification of a molecule as specific as 2-Chloro-N-(3-hydroxyphenyl)acetamide relies on a synergistic analytical approach. No single technique can provide all the necessary information. Instead, we construct a molecular puzzle, with each piece of data from different analyses corroborating the others to reveal the complete picture.
Caption: Figure 1: A schematic overview of the integrated analytical workflow for the unambiguous structure elucidation of 2-Chloro-N-(3-hydroxyphenyl)acetamide.
Part 1: Determining the Molecular Blueprint with Mass Spectrometry (MS)
Expertise & Experience: The first critical question in any structure elucidation is "What is the molecular weight and elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge ratios, allowing for the confident determination of the molecular formula. This is a self-validating system; an incorrect formula will not match the experimentally observed accurate mass.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Preparation: A dilute solution of 2-Chloro-N-(3-hydroxyphenyl)acetamide is prepared in a suitable solvent such as methanol or acetonitrile.
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the m/z ratio with high accuracy.
Data Analysis: The measured accurate mass is compared against the theoretical mass of the proposed formula, C₈H₈ClNO₂.
Data Interpretation and Insights
The expected molecular weight of C₈H₈ClNO₂ is 185.61 g/mol . The presence of a chlorine atom is a key isotopic signature to look for. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic M+ and M+2 isotopic pattern for any chlorine-containing fragment, including the molecular ion peak.
Table 1: Predicted Mass Spectrometry Data
Parameter
Predicted Value
Rationale
Molecular Formula
C₈H₈ClNO₂
---
Theoretical Mass
185.0244
For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)
[M-H]⁻ Ion (ESI-)
184.0165
Loss of a proton from the phenolic hydroxyl or amide N-H.
Isotopic Pattern
M+ and M+2 peaks with ~3:1 intensity ratio
Confirms the presence of one chlorine atom.
Key Fragment (EI)
m/z 109
Corresponds to the hydroxyphenylaminiumyl cation, a common fragment.
The observation of an ion at an m/z that corresponds to the theoretical accurate mass of the protonated or deprotonated molecule, along with the correct isotopic pattern for a single chlorine atom, provides strong evidence for the proposed molecular formula.
Part 2: Identifying the Molecular Building Blocks with Infrared (IR) Spectroscopy
Expertise & Experience: Once the molecular formula is established, IR spectroscopy is employed to identify the functional groups present. This technique is exquisitely sensitive to the vibrations of chemical bonds. For 2-Chloro-N-(3-hydroxyphenyl)acetamide, we are specifically looking for the characteristic signatures of a secondary amide, a hydroxyl group (phenol), and a substituted aromatic ring. The presence and position of these bands provide a rapid and reliable confirmation of the key chemical moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation and Insights
The IR spectrum will be dominated by several key absorptions. The O-H stretch of the phenol and the N-H stretch of the secondary amide will appear as broad and sharp bands, respectively, in the high-frequency region. The carbonyl (C=O) stretch of the amide is a strong, sharp absorption that is highly characteristic.
Caption: Figure 2: A diagram illustrating the key functional groups in 2-Chloro-N-(3-hydroxyphenyl)acetamide and their corresponding characteristic IR absorption regions.
Table 2: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Functional Group
Vibration Mode
Expected Appearance
~3350
Phenolic O-H
Stretch
Broad
~3250
Amide N-H
Stretch
Sharp, medium intensity
~3100-3000
Aromatic C-H
Stretch
Sharp, weak to medium
~2950
Aliphatic C-H (CH₂)
Stretch
Sharp, weak
~1660
Amide C=O
Stretch (Amide I)
Strong, sharp
~1590, 1480
Aromatic C=C
Stretch
Medium to strong
~1540
Amide N-H
Bend (Amide II)
Medium
~700-900
Aromatic C-H
Out-of-plane bend
Strong (indicative of meta-substitution)
~750
C-Cl
Stretch
Medium to strong
The presence of these characteristic bands, particularly the combination of a phenolic O-H, a secondary amide N-H and C=O, and aromatic C-H and C=C signals, strongly supports the proposed structure over other isomers. For instance, a primary amine would show two N-H stretching bands.
Part 3: Assembling the Pieces with Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: With the molecular formula and functional groups identified, NMR spectroscopy is the definitive tool for establishing the connectivity of the atoms. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR provides a map of the carbon skeleton. For 2-Chloro-N-(3-hydroxyphenyl)acetamide, NMR is crucial for confirming the meta substitution pattern on the phenyl ring, distinguishing it from the ortho and para isomers.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that will not interfere with the signals of interest.
Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire the ¹H spectrum.
Data Processing: The spectrum is Fourier transformed, phased, and referenced (typically to the residual solvent peak).
Data Interpretation and Insights:
The ¹H NMR spectrum will show distinct signals for the amide proton, the phenolic proton, the protons of the chloromethyl group, and the four protons on the aromatic ring. The chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) are all critical pieces of information. The data for the analogous 4-hydroxy isomer, which shows a multiplet for the aromatic protons between 6.76 and 7.34 ppm, provides a strong comparative basis.[3][4][5][6]
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.0
Singlet
1H
NH
Amide protons are deshielded and often appear as broad singlets.
~9.5
Singlet
1H
OH
Phenolic protons are acidic and appear as singlets, often broad.
~7.0-7.4
Multiplet
4H
Ar-H
The four aromatic protons will have distinct chemical shifts and will show complex coupling (doublets, triplets) characteristic of a 1,3-disubstituted ring.
~4.2
Singlet
2H
Cl-CH₂ -C=O
The methylene protons are adjacent to an electron-withdrawing chlorine and carbonyl group, shifting them downfield. They appear as a singlet as there are no adjacent protons.
The pattern in the aromatic region is the key to confirming the meta substitution. We expect to see four distinct signals, likely a triplet, two doublets, and another more complex signal, which contrasts with the more symmetrical patterns expected for ortho and para isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
Sample Preparation: The same sample prepared for ¹H NMR is used.
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.
Data Interpretation and Insights:
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon's chemical environment.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~165
C =O
The carbonyl carbon of the amide is significantly deshielded.
~158
C -OH
The aromatic carbon attached to the hydroxyl group is deshielded.
~140
C -NH
The aromatic carbon attached to the amide nitrogen is also deshielded.
~130
Ar-C H
Aromatic methine carbon.
~118
Ar-C H
Aromatic methine carbon.
~114
Ar-C H
Aromatic methine carbon.
~110
Ar-C H
Aromatic methine carbon.
~43
Cl-C H₂
The aliphatic carbon attached to chlorine is shifted downfield.
The presence of six signals in the aromatic region (110-160 ppm) confirms the disubstituted benzene ring, and their specific chemical shifts are consistent with the electronic effects of the hydroxyl and acetamido substituents.
Part 4: Purity Assessment with High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Structure elucidation is only meaningful if the sample is pure. HPLC is the workhorse technique for assessing the purity of organic compounds. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities. The choice of a C18 column is logical for this moderately polar aromatic compound, and a gradient elution ensures that any impurities with different polarities are effectively resolved.
Experimental Protocol: Reversed-Phase HPLC
System: An HPLC system with a UV detector.
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Sample Preparation: The compound is dissolved in the initial mobile phase composition.
Data Interpretation and Insights
A pure sample of 2-Chloro-N-(3-hydroxyphenyl)acetamide will show a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, can be used to quantify the purity (e.g., >99%). The retention time of the peak is a characteristic of the compound under the specific chromatographic conditions.
Conclusion: A Unified Structural Confirmation
The structure of 2-Chloro-N-(3-hydroxyphenyl)acetamide is unequivocally confirmed through the convergence of data from multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula of C₈H₈ClNO₂. Infrared spectroscopy confirms the presence of the key functional groups: a phenolic hydroxyl, a secondary amide, and a chloroalkane. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity, crucially distinguishing the meta substitution pattern of the aromatic ring from its isomers. The purity of the analyzed compound is verified by HPLC. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research and development.
References
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). Available at: [Link]
PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
Yusufov, M. S., Abdushukurov, A. K., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, Sh. S. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX- A Multidisciplinary Peer Reviewed Journal, 7(1), 1-4. Available at: [Link]
LibreTexts. (2023). 12.2: Interpreting Mass Spectra. In Chemistry LibreTexts. Available at: [Link]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. In Master Organic Chemistry. Available at: [Link]
ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E80, 1-10. Available at: [Link]
IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
literature review on chloroacetamide derivatives' biological activity
An In-Depth Technical Guide to the Biological Activity of Chloroacetamide Derivatives Executive Summary The chloroacetamide scaffold represents a cornerstone in the development of biologically active agents, demonstratin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Chloroacetamide Derivatives
Executive Summary
The chloroacetamide scaffold represents a cornerstone in the development of biologically active agents, demonstrating remarkable versatility across medicinal chemistry and agrochemistry. Characterized by a reactive α-chloro substituted amide group, these derivatives serve as potent pharmacophores capable of forming covalent bonds and engaging in various interactions with biological targets.[1] This guide provides a comprehensive review of the multifaceted biological activities of chloroacetamide derivatives, with a primary focus on their anticancer, antimicrobial, and herbicidal applications. We will delve into the molecular mechanisms of action, explore structure-activity relationships, present key quantitative data, and provide standardized protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and agrochemical potential of this important class of compounds.
The Chloroacetamide Scaffold: A Privileged Structure
The core of a chloroacetamide derivative is the N-substituted-2-chloroacetamide structure. The key to its biological activity lies in the electrophilic nature of the carbon atom bearing the chlorine atom. This makes the entire chloroacetyl group a potent alkylating agent, capable of reacting with nucleophilic residues—such as cysteine or histidine—found in the active sites of various enzymes and proteins.[1] This ability to form stable, covalent bonds is a primary driver of their irreversible inhibitory action against a multitude of biological targets.[2] Furthermore, the scaffold allows for extensive chemical modification, particularly on the N-substituent, enabling the fine-tuning of physicochemical properties like lipophilicity, solubility, and electronic effects to optimize potency, selectivity, and pharmacokinetic profiles.[1][3]
Anticancer Activity: Covalent Inhibition and Pathway Modulation
Chloroacetamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent antiproliferative activity against a range of human cancer cell lines.[1][4] Their efficacy stems from multiple mechanisms, often converging on the induction of cell cycle arrest and apoptosis.[1]
Mechanisms of Anticancer Action
The anticancer activity of chloroacetamides is primarily attributed to two interconnected strategies: covalent modification of key proteins and interference with critical cell signaling pathways.
Covalent Alkylation: The reactive chloroacetyl "warhead" can covalently bind to nucleophilic amino acid residues (e.g., cysteine) in the active sites of enzymes crucial for cancer cell survival.[1][2] This irreversible inhibition is a highly effective mechanism for shutting down oncogenic signaling. A notable example is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. By forming conjugates with glutathione, chloroacetamides can inhibit GST activity, increasing the cell's susceptibility to oxidative stress and therapeutic agents.[5][6]
Signaling Pathway Modulation: Chloroacetamide derivatives have been shown to potently inhibit key oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in many cancers, promoting cell growth, proliferation, and survival. Certain chloroacetamide derivatives can inhibit key kinases within this cascade, leading to the downregulation of downstream effectors, ultimately inducing apoptosis.[1][7]
FGFR Signaling: Fibroblast Growth Factor Receptor (FGFR) signaling is another critical pathway in cancer progression. Novel chloroacetamide derivatives have been developed as irreversible inhibitors of FGFR, blocking its auto-phosphorylation and downstream signaling, thereby impairing the proliferation of cancer cells with FGFR amplifications.[7]
The diagram below illustrates the primary mechanisms by which chloroacetamide derivatives exert their anticancer effects.
Caption: Anticancer mechanisms of chloroacetamide derivatives.
Selected Preclinical Data
The potency of these derivatives varies significantly based on their substitution patterns. The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines.
This protocol outlines a standard method for assessing the cytotoxic effects of chloroacetamide derivatives on cancer cell lines, as referenced in multiple studies.[6][10]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Chloroacetamide derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Positive control (e.g., Cisplatin)
Multichannel pipette and microplate reader
Procedure:
Cell Seeding: Seed logarithmically growing cells into a 96-well plate at a predetermined density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the chloroacetamide derivatives and the positive control in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest compound concentration) and untreated control wells.
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Broad-Spectrum Approach
Chloroacetamide derivatives exhibit significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13] This broad-spectrum action makes them attractive candidates for developing new antimicrobial agents to combat rising drug resistance.[14][15]
Mechanisms of Antimicrobial Action
Similar to their anticancer effects, the antimicrobial properties of chloroacetamides are linked to their ability to alkylate and inhibit essential microbial enzymes.
Antibacterial: Molecular docking studies suggest that chloroacetamide derivatives can target crucial bacterial enzymes involved in DNA replication and transcription, such as DNA gyrase and Topoisomerase II .[14][15] Inhibition of these enzymes leads to bacterial death. Other potential targets include penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis.[11]
Antifungal: The proposed mechanism for antifungal activity involves the inhibition of lanosterol 14-alpha demethylase , a key enzyme in the ergosterol biosynthesis pathway.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some derivatives are effective against resistant Candida and Fusarium species.[13][16]
Selected Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) of various chloroacetamide derivatives against selected microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[16]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
96-well microtiter plates (sterile)
Chloroacetamide derivative stock solution (in DMSO)
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
Procedure:
Preparation: Dispense 100 µL of broth into each well of a 96-well plate.
Serial Dilution: Add 100 µL of the compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations.
Control Wells: Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only).
Inoculation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast. Add 100 µL of this final inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Herbicidal Activity: Disrupting Plant Growth
Chloroacetamides are one of the most widely used classes of herbicides globally, effective against many annual grasses and small-seeded broadleaf weeds in major crops like corn, cotton, and soybean.[19] They are typically applied pre-emergence to inhibit the early growth of weed seedlings.[20]
Mechanism of Herbicidal Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis .[19][21] VLCFAs (fatty acids with more than 18 carbons) are essential components for building cell membranes, suberin, and cuticular waxes.
The inhibition occurs at the very first step of the elongation cycle. The chloroacetamide molecule is believed to form a covalent bond with a reactive cysteine residue in the active site of the condensing enzyme, VLCFA elongase .[2][21] This irreversible binding blocks the enzyme, preventing the formation of VLCFAs. The resulting deficiency in essential lipids disrupts membrane stability and permeability, ultimately inhibiting shoot development and preventing weed emergence.[19][21]
The diagram below outlines the workflow of chloroacetamide herbicidal action.
Caption: Mechanism of action for chloroacetamide herbicides.
Synthesis and Characterization
The synthesis of N-substituted-2-chloroacetamide derivatives is generally straightforward, making them highly accessible for research and development.
General Synthesis Workflow
The most common synthetic route involves the acylation of a primary or secondary amine with chloroacetyl chloride in the presence of a base.[14][15] The reaction is typically performed in an inert solvent at a reduced temperature to control its exothermic nature.
Caption: General synthesis of chloroacetamide derivatives.
Characterization
The synthesized compounds are typically purified using recrystallization or column chromatography. Their structures are confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of key functional groups.[6][12]
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups like C=O (amide) and N-H.[14][15]
Conclusion and Future Perspectives
The chloroacetamide scaffold is a remarkably versatile and privileged structure in the design of biologically active molecules. Its inherent reactivity, when properly harnessed, allows for the potent and often irreversible inhibition of key targets in cancer cells, pathogenic microbes, and weeds. The extensive body of research highlights significant opportunities for further development. Future efforts should focus on:
Improving Selectivity: Designing derivatives that selectively target enzymes in pathogenic organisms or cancer cells while minimizing effects on host enzymes to reduce toxicity.
Combating Resistance: Leveraging the covalent mechanism of action to overcome existing drug resistance mechanisms in both clinical and agricultural settings.
Exploring New Targets: Expanding the scope of biological evaluation to identify novel protein targets and therapeutic applications for this class of compounds.
The continued exploration of chloroacetamide derivatives holds immense promise for addressing critical challenges in human health and agriculture.
References
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sherbiny, M., Barakat, A., & Ali, R. (2023). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210080. [Link]
Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]
Li, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 45(9), 4300-6. [Link]
Murtaza, S., et al. (2019). Synthesis, Antibacterial Activity and Docking Studies of Chloroacetamide Derivatives. Eur. J. Chem., 10, 358-366. [Link]
Stojković, J., et al. (2023). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 74(1), 23-34. [Link]
Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]
Harasym, M., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (in press). [Link]
Padariya, P. D., et al. (2021). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. ResearchGate. [Link]
Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 213. [Link]
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
Kumar, V., et al. (2019). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. BMC Chemistry, 13(1), 46. [Link]
Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3015-3026. [Link]
Harasym, M., et al. (2026). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate. [Link]
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270-277. [Link]
Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 63-68. [Link]
Agatonovic-Kustrin, S., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 30(3), 678. [Link]
Padariya, P. D., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]
de Oliveira, G. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal de Mycologie Médicale, 32(3), 101267. [Link]
Tran, N. H., et al. (2018). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology, 58(4), 543-551. [Link]
Le-Bihan, A., et al. (2002). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. The FEBS Journal, 269(19), 4848-4858. [Link]
Application Note: Chemoselective Synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Executive Summary This guide details the synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS: 10147-69-0), a critical intermediate in the development of phenylephrine analogs and specific kinase inhibitors. The core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS: 10147-69-0), a critical intermediate in the development of phenylephrine analogs and specific kinase inhibitors. The core challenge in this synthesis is chemoselectivity : the substrate, 3-aminophenol, contains both a nucleophilic amine (
) and a nucleophilic phenol ().
While the amine is kinetically more nucleophilic, the phenol can compete under highly basic conditions or elevated temperatures, leading to O-acylated byproducts or bis-acylated impurities. This protocol utilizes a kinetic control strategy at low temperature (
) in an anhydrous system to maximize N-selectivity (>95%) and suppress ester formation.
Reaction Mechanism & Strategic Analysis
The synthesis relies on the Schotten-Baumann principle, modified here for anhydrous conditions to prevent hydrolysis of the highly reactive chloroacetyl chloride.
Mechanistic Pathway[1][2]
Nucleophilic Attack: The lone pair on the nitrogen of 3-aminophenol attacks the carbonyl carbon of chloroacetyl chloride.
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
Elimination: Chloride is eliminated, reforming the carbonyl and generating the protonated amide.
Deprotonation: The auxiliary base (Triethylamine) scavenges the liberated
, driving the equilibrium forward and preventing the acid-catalyzed protonation of the amine, which would deactivate it.
Chemoselectivity Control (N vs. O)
N-Acylation (Kinetic Product): The nitrogen lone pair is higher in energy (HOMO) and less electronegative than oxygen, making it the better nucleophile for the "soft-hard" interaction with the acyl chloride.
O-Acylation (Thermodynamic/Side Reaction): Occurs if the reaction temperature rises (overcoming the activation energy barrier for the phenol) or if a strong base deprotonates the phenol to a phenoxide.
Control Measure: We maintain
and use a base () that is sufficient to neutralize but insufficient to fully deprotonate the phenol () in organic media.
Visualization: Reaction Scheme & Selectivity
Figure 1: Reaction scheme highlighting the bifurcation between the desired N-acylation and the undesired O-acylation pathways.
The singlet at 4.2 ppm confirms the chloroacetyl group.
IR Spectroscopy
3300 cm⁻¹ (OH/NH stretch), 1660 cm⁻¹ (Amide C=O)
Absence of ester C=O (~1730 cm⁻¹) confirms N-selectivity.
Troubleshooting & Optimization
Issue 1: Product is an oil or sticky gum.
Cause: Residual solvent or presence of O-acylated impurities.
Solution: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. If that fails, re-dissolve in EtOAc and wash thoroughly with NaOH (dilute) to remove di-acylated byproducts (which lack the acidic OH), although this risks hydrolysis.
Issue 2: Low Yield.
Cause: Product solubility in the aqueous layer during workup.
Solution: The product has a phenol group and moderate polarity. Ensure the aqueous phase is not too basic during extraction (keep pH < 9). Re-extract the aqueous layer with EtOAc multiple times.
Issue 3: Dark coloration.
Cause: Oxidation of 3-aminophenol.
Solution: Use freshly recrystallized 3-aminophenol. Conduct the reaction under an inert atmosphere (Nitrogen/Argon). Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized quinones.
References
Balaji, B. S., et al. (2018). "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." ResearchGate.
ChemicalBook. (n.d.). "2-CHLORO-N-(3-HYDROXY-PHENYL)-ACETAMIDE Properties and Melting Point."
Yusufov, M.S., et al. (2020).[2][3] "Synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide and Study of Their Antimicrobial Activity." Neliti / JournalNX.
BenchChem. (n.d.). "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."
Application Note: Purification & Characterization of Crude 2-Chloro-N-(3-hydroxyphenyl)acetamide
Executive Summary 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0), also known as -(3-hydroxyphenyl)-2-chloroacetamide, is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds and antif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0), also known as
-(3-hydroxyphenyl)-2-chloroacetamide, is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds and antifungal agents. Its synthesis typically involves the chloroacetylation of 3-aminophenol. However, the dual nucleophilic nature of the starting material (containing both and groups) presents a specific purification challenge: the formation of O-acylated and N,O-diacylated byproducts.[1]
This guide provides a high-fidelity protocol for the purification of the crude compound, emphasizing reaction selectivity to minimize downstream processing and a robust recrystallization workflow to achieve
Physical State: Crystalline solid (Colorless to pale brown)
Solubility: Soluble in Ethanol, DMSO, DMF, THF; sparingly soluble in cold water.
The Challenge: Competitive Acylation
The reaction of 3-aminophenol with chloroacetyl chloride is governed by the relative nucleophilicity of the amine versus the phenol. While the amine is more nucleophilic, improper pH control or elevated temperatures can lead to ester formation.
Key Impurities:
Starting Material (SM): Unreacted 3-aminophenol.
Impurity A (O-acyl): 3-Aminophenyl chloroacetate (result of reaction at the oxygen).
Impurity B (Di-acyl):
-(3-(2-chloroacetoxy)phenyl)-2-chloroacetamide (reaction at both sites).
Note: The most effective purification is preventing impurity formation during synthesis.
Protocol A: Selective N-Acylation
To favor amide formation over ester formation, use a biphasic system or a controlled organic solvent system with a weak base.
Solvent: Tetrahydrofuran (THF) or Acetonitrile.[1][7][8]
Base: Potassium Carbonate (
) or Sodium Acetate (). Avoid strong bases (NaOH) which deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.
Temperature: Maintain
during addition.
Purification Protocol: Recrystallization
The crude solid isolated from the reaction mixture typically contains salts and trace isomeric impurities. Recrystallization from ethanol or an ethanol/water mixture is the standard for this class of acetanilides.
) with stirring until the solid dissolves completely.
Troubleshooting: If undissolved particles remain (likely inorganic salts like KCl or NaCl), filter the hot solution rapidly through a pre-warmed fluted filter paper or a sintered glass funnel.
Step 2: Crystallization
Allow the clear filtrate to cool slowly to room temperature (
).
Optional Co-solvent: If crystallization does not commence, add warm water dropwise to the ethanol solution until a faint turbidity persists, then let it cool.
Once at room temperature, transfer the flask to an ice-water bath (
) for 1 hour to maximize yield.
Step 3: Isolation
Filter the crystals using vacuum filtration.
Wash: Wash the filter cake with a small volume of ice-cold water (to remove residual salts and acetic acid) followed by a small volume of cold ethanol (to displace water and aid drying).
Drying: Dry the solid in a vacuum oven at
for 6–12 hours. Avoid temperatures to prevent potential degradation or polymerization of the chloroacetyl group.
Visual Workflows
Reaction & Impurity Pathways
This diagram illustrates the competitive pathways and how reaction conditions influence the product profile.
Caption: Competitive acylation pathways. Controlled conditions favor the green path (N-acylation).
Purification Workflow
A logical flow for the isolation and purification process.
Caption: Step-by-step isolation and recrystallization workflow for maximum purity.
Quality Control (QC) & Characterization
After drying, the product must be validated.
Melting Point Analysis
Expected Range: The para-isomer (4-hydroxyphenyl) melts at
().
Target (Meta-isomer): The melting point for the meta-isomer (CAS 10147-69-0) is often distinct. Literature suggests a range near
for similar meta-substituted chloroacetanilides, though specific experimental verification is required. A sharp melting range ( variation) indicates high purity.
NMR Spectroscopy (
-NMR, DMSO-
)
Look for the following diagnostic signals to confirm structure and purity:
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV at 254 nm.
Retention Time: The polar hydroxyl group will cause the product to elute earlier than the non-polar di-acylated impurity.
Safety & Stability
Chloroacetyl Group Reactivity: The compound contains an alkyl chloride, making it a potential alkylating agent. Handle with gloves and avoid inhalation.
Stability: Stable as a solid. In solution (especially aqueous base), the chloroacetyl group can hydrolyze to the hydroxyacetyl derivative or cyclize to form morpholin-3-one derivatives over time. Store in a desiccator at
.
References
Synthesis and Antimicrobial Activity: Yusufov, M.S., et al. "Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity."[1][8] JournalNX, 2020.[1]
Crystal Structure (Para-isomer Analog): El Moutaouakil Ala Allah, A., et al. "2-Chloro-N-(4-hydroxyphenyl)acetamide."[5] IUCrData, 2024, 9, x241015.[5]
General Synthesis of Chloroacetanilides: Borate, H.B., et al. "Synthesis and antimicrobial activity of new 2-chloro-N-phenylacetamides." Neliti, 2021.
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 573275, 2-Chloro-N-(3-hydroxyphenyl)acetamide.
HPLC method development for 2-Chloro-N-(3-hydroxyphenyl)acetamide
An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Chloro-N-(3-hydroxyphenyl)acetamide Abstract This document provides a comprehensive guide to...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Abstract
This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloro-N-(3-hydroxyphenyl)acetamide. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in contexts such as purity assessment, stability studies, and quality control. The entire method development lifecycle is detailed, from initial analyte characterization and parameter selection to the final validation protocol, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
2-Chloro-N-(3-hydroxyphenyl)acetamide is an organic compound that belongs to the acetamide family. N-arylacetamides are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[1] Given its potential role as a synthetic precursor or its possible emergence as a process-related impurity, a robust and reliable analytical method for its quantification is essential for ensuring the quality, safety, and efficacy of final drug products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of components in a mixture.[2][3] Its high resolution, sensitivity, and adaptability make it the method of choice in pharmaceutical analysis. This application note explains the causal framework for developing an HPLC method, grounding each decision in the physicochemical properties of the analyte and established chromatographic principles.
A thorough understanding of the analyte's properties is the foundation of logical method development. These properties dictate the initial choice of stationary phase, mobile phase, and detection parameters.
The molecule's structure, featuring a moderately non-polar chlorophenyl group and polar hydroxyl and amide functionalities, along with a predicted LogP of 1.3, suggests that reversed-phase chromatography is the most suitable separation mode. The acidic nature of the phenolic hydroxyl group (predicted pKa ~9.38) is a critical consideration for mobile phase pH selection to ensure a consistent, non-ionized state for reproducible retention.
HPLC Method Development Strategy
Our approach is a systematic process of selecting and optimizing chromatographic parameters to achieve a separation that is robust, efficient, and fit for its intended purpose. The overall workflow is visualized below.
Caption: Workflow for systematic HPLC method development.
Stationary Phase (Column) Selection
Rationale: For moderately polar analytes like 2-Chloro-N-(3-hydroxyphenyl)acetamide, a C18 (octadecylsilane) stationary phase is the industry-standard starting point. It provides a versatile hydrophobic surface that promotes retention through partitioning mechanisms. A column with high-purity silica and end-capping is chosen to minimize peak tailing that can result from interactions between the analyte's polar groups and residual silanols on the silica surface.
Selection: A C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for standard HPLC systems.
Mobile Phase Selection and Optimization
Rationale: The mobile phase composition is critical for controlling retention and selectivity. It consists of an aqueous component (to interact with polar groups) and an organic modifier (to control hydrophobic retention).
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
Aqueous Phase & pH Control: The pKa of the phenolic group is predicted to be ~9.38.[5] To ensure the analyte is in a single, non-ionized form (the acidic proton is on), the mobile phase pH must be maintained at least 2 units below the pKa. An acidic pH (e.g., pH 2.5-3.5) will suppress the ionization of the hydroxyl group, leading to a more hydrophobic molecule with better retention and sharper peak shape. A phosphate or formate buffer is suitable for maintaining a stable pH.
Optimization Protocol:
Solvent Scouting: Prepare mobile phases consisting of varying ratios of Acetonitrile and 0.1% Formic Acid in water (e.g., 30:70, 40:60, 50:50 v/v).
Injection & Analysis: Inject a standard solution of the analyte with each mobile phase composition.
Evaluation: Monitor the retention time (k'), peak shape (asymmetry factor), and theoretical plates. The goal is to find a composition that provides a k' between 2 and 10, ensuring the peak is well-retained beyond the void volume but elutes in a reasonable time.
Detection Wavelength Selection
Rationale: Proper wavelength selection is crucial for achieving maximum sensitivity and minimizing interference. A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to acquire the full UV-Vis spectrum of the analyte as it elutes. The wavelength of maximum absorbance (λmax) is chosen for quantification, as it provides the best signal-to-noise ratio.
Protocol:
Inject a concentrated solution of 2-Chloro-N-(3-hydroxyphenyl)acetamide using the preliminary mobile phase conditions.
Use the PDA/DAD software to extract the UV spectrum from the apex of the eluting peak.
Identify the λmax from the spectrum and set this as the monitoring wavelength. Based on the chromophores present, a λmax is expected around 245-255 nm.
Final Optimized HPLC Method and Protocol
Based on the development strategy, the following optimized method was established.
Aqueous Phase: Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
Organic Phase: Use HPLC-grade Acetonitrile.
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a 60:40 ratio. Degas the solution by sonication or helium sparging.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-N-(3-hydroxyphenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used for the calibration curve.
Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
B. Instrument Setup and Execution:
Set up the HPLC system according to the conditions in the table above.
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
Inject the standard solutions followed by the sample solutions.
Method Validation
The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[8] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.
Caption: Interrelation of key HPLC method validation parameters per ICH.
Validation Protocols and Acceptance Criteria
Parameter
Protocol
Acceptance Criteria
Specificity
Inject a blank, a placebo (matrix without analyte), the standard, and a spiked sample.
No interference at the retention time of the analyte peak. Peak purity analysis (via PDA) should pass.
Linearity
Analyze five concentrations across the range of 10-150 µg/mL in triplicate. Plot a calibration curve of peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.
Mean recovery should be between 98.0% and 102.0%.
Precision
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
Relative Standard Deviation (RSD) should be ≤ 2.0%.
System suitability parameters (retention time, peak asymmetry, theoretical plates) should remain within acceptable limits. RSD of results should be ≤ 2.0%.
Conclusion
This application note presents a fully developed and validated RP-HPLC method for the quantitative analysis of 2-Chloro-N-(3-hydroxyphenyl)acetamide. The method development was logically driven by the analyte's physicochemical properties, leading to a simple isocratic method with a C18 column. The final protocol is accurate, precise, linear, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocols and validation framework provide scientists with a self-contained guide for immediate implementation.
References
2-Chloro-N-(4-hydroxyphenyl)acetamide . IUCr Journals. Available at: [Link]
N-(3-Chloro-4-hydroxyphenyl)acetamide . IUCrData - International Union of Crystallography. Available at: [Link]
2-Chloro-N-(4-hydroxyphenyl)acetamide . National Center for Biotechnology Information (PMC). Available at: [Link]
2-chloro-N-(2-hydroxyphenyl)acetamide . National Center for Biotechnology Information (PubChem). Available at: [Link]
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL . Neliti. Available at: [Link]
2-Chloro-N-(4-hydroxyphenyl)acetamide . ResearchGate. Available at: [Link]
N-(3-Hydroxyphenyl)acetamide . ResearchGate. Available at: [Link]
N-(3-chloro-4-hydroxyphenyl)acetamide . Boron Molecular. Available at: [Link]
Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) . Cheméo. Available at: [Link]
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation (ICH). Available at: [Link]
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). Available at: [Link]
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers . ResearchGate. Available at: [Link]
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples . ResearchGate. Available at: [Link]
Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides . UWSpace - University of Waterloo. Available at: [Link]
High-Impact Technical Application Note: Safe Handling of Chloroacetyl Chloride
Executive Summary: The Dual-Hazard Profile Chloroacetyl chloride (CAC) is a bifunctional alkylating agent widely used in the synthesis of lidocaine-type anesthetics, herbicides, and heterocycles.[1] Its utility, however,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Hazard Profile
Chloroacetyl chloride (CAC) is a bifunctional alkylating agent widely used in the synthesis of lidocaine-type anesthetics, herbicides, and heterocycles.[1] Its utility, however, is matched by a deceptive toxicity profile.[1]
The Critical Warning: CAC acts as both a corrosive acyl halide and a systemic metabolic poison . Upon contact with mucosal tissue (lungs, eyes) or skin, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) and Chloroacetic Acid (CAA) .[1]
HCl causes immediate chemical burns and lachrymation.
CAA is transdermally absorbed and inhibits the TCA cycle (Krebs cycle), leading to potentially fatal metabolic acidosis and organ failure hours after exposure.
Core Directive: Treat CAC not just as a corrosive, but as a latent systemic toxin.
Chemical Profile & Hazard Mechanism[1][2][3][4][5]
Understanding the molecular behavior of CAC is the foundation of safety.
Delayed Pulmonary Edema: Inhalation may initially feel like simple irritation due to HCl. However, the deep-lung deposition of CAA can cause fluid buildup (edema) up to 24-48 hours post-exposure [1].[1]
Systemic Toxicity: Unlike simple acid burns, the CAA byproduct penetrates skin. If a significant surface area is exposed, systemic poisoning can occur even if the burn is treated locally [2].
Engineering Controls & PPE Matrix
Do not rely on standard "lab safety" defaults. Latex is permeable; standard Nitrile offers only momentary splash protection.
The "Barrier" Strategy[1]
Primary Barrier (Engineering): All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.
Secondary Barrier (PPE): A multi-layered approach is required.
PPE Selection Table
Component
Recommendation
Rationale
Hand Protection (Inner)
Laminate Film (e.g., Silver Shield/4H)
Critical: Standard nitrile degrades in <10 mins.[1] Laminates offer >4h breakthrough time [3].
Hand Protection (Outer)
5-8 mil Nitrile
Provides dexterity and protects the inner laminate glove from tears.[1]
Respiratory
Fume Hood (Primary)
If hood failure occurs, use full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
Body
Chemical-Resistant Apron
Tychem® or similar impermeable fabric to prevent soak-through to clothes.[1]
Eye/Face
Chemical Goggles + Face Shield
Safety glasses are insufficient against corrosive vapors/splashes.
Operational Protocol: The "Active" Phase
Preparation
Dry System: Ensure all glassware is flame-dried or oven-dried.[1] Residual moisture will cause sputtering and HCl release.
Trap Setup: Attach the reaction vessel to a scrubber (NaOH trap) to neutralize evolved HCl gas.
Cold Trap: Cool the receiving vessel to 0°C before addition to mitigate the exotherm.
Transfer Techniques
Never Pour: Do not pour CAC from a stock bottle.
Cannula Transfer: For volumes >50 mL, use positive pressure (nitrogen) cannula transfer.
Syringe: For small volumes, use a glass syringe with a Luer-lock tip.[1] Avoid plastic syringes as the plunger may swell/seize.[1]
Reaction Workflow
Figure 1: Safe Operational Workflow for Chloroacetyl Chloride Synthesis.
Waste Management & Quenching[1]
The Golden Rule: Never add water to Chloroacetyl Chloride. Always add the chemical to the quench.
Quenching Protocol
Prepare Quench Vessel: A large beaker containing crushed ice and water (or dilute aqueous sodium bicarbonate).
Dilution: If the reaction mixture is concentrated, dilute with a non-reactive solvent (e.g., Dichloromethane) first.
Addition: Add the reaction mixture dropwise to the agitated ice slurry.
Note: Expect vigorous fizzing and heat evolution.[2] Monitor temperature.
Neutralization: Once hydrolysis is complete, adjust pH to 7-8 using 1M NaOH or sat. NaHCO3.
Disposal: The resulting solution contains Chloroacetate salts. Do not pour down the drain unless permitted by local EHS regulations. Label as "Halogenated Organic Waste" [4].
Emergency Response
Scenario A: Skin Contact
Immediate Action: Move to safety shower immediately.
Irrigation: Flush with tepid water for minimum 15 minutes .
Doffing: Remove contaminated clothing under the shower stream.[2]
Medical Alert: Inform EMS that the patient has been exposed to a compound that metabolizes to Chloroacetic Acid .
Scenario B: Inhalation
Evacuate: Move to fresh air immediately.
Observation: Even if symptoms subside, the victim must be monitored for 24 hours for delayed pulmonary edema.
Support: 100% Oxygen may be required if respiratory distress is evident.
References
NIOSH Pocket Guide to Chemical Hazards. "Chloroacetyl Chloride." Centers for Disease Control and Prevention. [Link][1]
PubChem. "Chloroacetyl Chloride - Toxicity Profile."[1] National Library of Medicine. [Link][1]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies on the scaffold 2-Chloro-N-(3-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies on the scaffold 2-Chloro-N-(3-hydroxyphenyl)acetamide. This compound has demonstrated notable antibacterial properties, making it a compelling starting point for the development of novel therapeutic agents.[1][2][3] These application notes offer a detailed framework, from the initial synthesis of the core molecule and its analogs to robust biological evaluation and data interpretation, thereby enabling the systematic exploration of its therapeutic potential. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a clear path to elucidating the key structural motifs responsible for biological activity.
Introduction: The Rationale for SAR Studies on 2-Chloro-N-(3-hydroxyphenyl)acetamide
2-Chloro-N-(3-hydroxyphenyl)acetamide is a synthetic compound accessible through the chloroacetylation of m-aminophenol.[1] Initial screenings have confirmed its efficacy against a range of Gram-positive and Gram-negative bacteria, while showing negligible antifungal activity.[2][3] The presence of several key functional groups—a reactive chloroacetamide moiety, a central phenyl ring, and a hydroxyl group—provides a rich chemical landscape for modification. The chloroacetyl group, in particular, is a known pharmacophore that can act as an electrophile, potentially forming covalent bonds with biological targets.[4]
SAR studies are fundamental to drug discovery, allowing for the systematic investigation of how modifications to a molecule's structure influence its biological activity.[5] By creating a library of analogs of 2-Chloro-N-(3-hydroxyphenyl)acetamide and evaluating their bioactivity, researchers can identify the structural features essential for potency, selectivity, and favorable pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound into a viable drug candidate.[6]
The following sections will detail the necessary protocols to embark on a comprehensive SAR campaign for this promising scaffold.
Synthesis and Characterization
Synthesis of the Parent Compound: 2-Chloro-N-(3-hydroxyphenyl)acetamide
The synthesis of the parent compound is achieved via the chloroacetylation of 3-aminophenol. This reaction is typically carried out in an appropriate solvent at low temperatures to control reactivity.[3]
Protocol 2.1: Synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1 equivalent) in a suitable solvent such as acetic acid, acetonitrile, or tetrahydrofuran.[1] Cool the solution to 0-5°C in an ice bath.
Addition of Reagent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10°C.
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold water.
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-Chloro-N-(3-hydroxyphenyl)acetamide.
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[2]
Strategy for Analog Synthesis in SAR Studies
A systematic approach to analog synthesis is crucial for generating meaningful SAR data. Modifications should be planned around the three key regions of the molecule: the chloroacetamide side chain, the phenyl ring, and the hydroxyl group.
Diagram: SAR Strategy for 2-Chloro-N-(3-hydroxyphenyl)acetamide
Caption: A visual representation of the SAR strategy, focusing on modifications to the three key regions of the 2-Chloro-N-(3-hydroxyphenyl)acetamide scaffold.
Biological Evaluation: Assays and Protocols
Given the known antibacterial activity of the parent compound, the initial biological evaluation should focus on this therapeutic area. However, acetamide derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects, which could be explored in secondary screenings.[7][8]
Primary Screening: Antibacterial Activity
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains should be used.[3]
Preparation of Inoculum: Grow bacterial cultures in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
Compound Preparation: Prepare stock solutions of the parent compound and its analogs in dimethyl sulfoxide (DMSO). Create serial dilutions in a 96-well microtiter plate.
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Secondary Screening: Mechanism of Action and Cytotoxicity
For the most potent analogs, further studies can elucidate their mechanism of action and assess their safety profile.
Cell Culture: Treat bacterial cells with the test compounds at their MIC and 2x MIC for a defined period.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) to quantify cell viability.
Protocol 3.3: Cytotoxicity Assay against Mammalian Cells
Cell Lines: Use a standard mammalian cell line (e.g., HEK293 or HepG2) to assess general cytotoxicity.
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
Viability Assessment: After 24-48 hours of incubation, assess cell viability using an MTT or similar assay.
Data Analysis and Interpretation of SAR
The primary output of the biological assays will be quantitative data, such as MIC values and IC₅₀ values for cytotoxicity. This data should be systematically organized to facilitate the identification of structure-activity relationships.
Tabulation of SAR Data
Compound
R1 (Side Chain)
R2 (Phenyl Ring)
R3 (Hydroxyl Group)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Cytotoxicity (IC₅₀, µM)
Parent
-Cl
3-OH
H
8
14
>100
Analog 1
-F
3-OH
H
16
32
>100
Analog 2
-Cl
4-OH
H
4
8
>100
Analog 3
-Cl
3-OCH₃
H
32
64
>100
Analog 4
-Cl
3-OH, 5-Cl
H
2
4
50
This is an example table with hypothetical data.
Key Considerations for SAR Interpretation
Role of the Chloroacetamide Moiety: The high reactivity of the chloro group is likely crucial for activity. Comparing analogs with different halogens (e.g., fluoro, bromo) or with a non-halogenated acetamide will elucidate the importance of this group.[4]
Influence of Phenyl Ring Substituents: The electronic and steric effects of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups may enhance the electrophilicity of the chloroacetamide, while bulky groups may affect binding to the target.[6]
Importance of the Hydroxyl Group: The position and presence of the hydroxyl group can influence solubility and hydrogen bonding interactions with the target. Analogs with the hydroxyl group at the ortho or para positions, or with it replaced by a methoxy group, will provide valuable insights.
Advanced SAR: Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the physicochemical properties of the analogs with their biological activity.[9]
Diagram: QSAR Workflow
Caption: A simplified workflow for developing a QSAR model to guide further analog design.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for conducting comprehensive SAR studies on 2-Chloro-N-(3-hydroxyphenyl)acetamide. By systematically synthesizing and evaluating a library of analogs, researchers can decipher the key structural requirements for antibacterial activity, paving the way for the development of optimized and potentially novel therapeutic agents. This iterative process of design, synthesis, and testing, supported by computational modeling, represents a powerful approach in modern drug discovery.
References
Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]
SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. (2021, January 13). Retrieved from [Link]
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020, December 12). Retrieved from [Link]
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]
National Center for Biotechnology Information. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. Retrieved from [Link]
National Center for Biotechnology Information. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
CDD Vault. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Modeling Structure-Activity Relationships. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
ResearchGate. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
MDPI. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]
Royal Society of Chemistry. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]
Google Patents. (n.d.). Preparation of chloroacetamide.
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
ResearchGate. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
ResearchGate. (n.d.). Structure-Activity Relationships: Theory, Uses and Limitations. Retrieved from [Link]
National Center for Biotechnology Information. (2016, June 16). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... Retrieved from [Link]
ResearchGate. (2023, July 3). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Synthesis & Purification Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide involves the acylation of 3-aminophenol.[1] This reaction is chemically deceptive; while it appears simple, the presence of two nucleophilic sites (the amine
and the phenol ) creates a competition that often leads to complex impurity profiles.[1]
This guide addresses the three most reported failure modes:
Regioselectivity Failure: Formation of O-acylated or di-acylated byproducts.[1]
Oxidative Degradation: Appearance of pink/brown coloration due to quinone imine formation.[1]
Crystallization Failure: "Oiling out" or amorphous precipitation.[1]
Phase 1: Diagnostic Triage
Before attempting remediation, you must identify the specific nature of the impurity. Use the following decision matrix to classify your issue.
Workflow: Impurity Identification
Figure 1: Diagnostic logic for initial crude analysis.
Phase 2: Troubleshooting Specific Issues
Issue 1: The "Double Spot" (Regioselectivity Failure)
The Problem:
You observe a less polar impurity (higher
) on TLC.
Cause: The chloroacetyl chloride reacted with the phenolic oxygen instead of (or in addition to) the nitrogen. This forms the O-acylated ester or the N,O-diacylated product.[1]
Mechanism: While the amine is more nucleophilic, basic conditions (high pH) deprotonate the phenol (
), making the phenoxide a potent nucleophile that competes for the acyl chloride.
The Solution: Selective Hydrolysis
You do not need to discard the batch. Esters hydrolyze much faster than amides under mild basic conditions.[1] You can selectively cleave the O-acyl group while leaving the desired N-acyl product intact.[1]
Protocol: Selective Ester Cleavage
Dissolution: Dissolve the crude solid in a mixture of THF and Water (1:1).[1]
Basification: Add 1M NaOH dropwise until pH reaches 10–11.
Monitoring: Stir at room temperature. Monitor by TLC every 15 minutes. The high
spot (ester) should disappear, converging into the lower spot (product).
Quench: Immediately acidify with 1M HCl to pH 3–4 to stop the reaction.
Extraction: Extract with Ethyl Acetate, wash with brine, and dry over
The Problem:
The solid is off-white, pink, or brown.
Cause: Aminophenols are highly susceptible to oxidation by air, forming colored quinone imine species. This is accelerated by light and high pH.[1]
Prevention: Always conduct the reaction under an inert atmosphere (
or Ar).
The Solution: Reductive Wash & Adsorption
If the product is already colored, recrystallization alone often fails because the colored impurities co-precipitate.
Dissolve: Dissolve the crude material in boiling Ethanol (95%).
Scavenge: Add Activated Charcoal (5-10 wt%) and stir at reflux for 15 minutes.
Filter: Filter hot through a Celite pad to remove the charcoal.
Crystallize: Allow the filtrate to cool.
Wash: When filtering the crystals, wash the filter cake with a cold 0.1% Sodium Bisulfite (
) solution. The bisulfite acts as a reducing agent to prevent surface oxidation during drying.[1]
Issue 3: Oiling Out (Crystallization Failure)
The Problem:
Upon cooling, the product separates as a sticky oil rather than a crystalline solid.
Cause: The product is likely too soluble in the organic solvent, or the impurity profile is depressing the melting point below the process temperature.
The Solution: Solvent Titration (Anti-solvent Method)
The "Standard" solvent for acetanilides is often Ethanol/Water, but for chloro-derivatives, this can sometimes lead to hydrolysis or oiling. A Toluene/Ethyl Acetate system is often superior for this specific lipophilicity profile.[1]
Protocol: Anti-Solvent Crystallization
Dissolve: Dissolve crude oil in the minimum amount of warm Ethyl Acetate (approx 40-50°C).
Precipitate: Add warm Toluene dropwise until the solution becomes slightly turbid.
Re-dissolve: Add a few drops of Ethyl Acetate to clear the turbidity.[1]
Nucleate: Remove from heat. Scratch the glass side of the flask or add a seed crystal.
Cool: Allow to cool to room temperature slowly (wrap flask in foil/towel), then move to
.
Summary of Physical Properties & Solvents
Parameter
Data / Recommendation
Notes
Target Structure
2-Chloro-N-(3-hydroxyphenyl)acetamide
Meta-substituted isomer.
Melting Point
~98–100°C (Literature varies)
Sharpness (<2°C range) is more important than absolute value for purity check.[2]
Yusufov, M.S., et al. (2021).[3] Synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide and 2-Chloro-N-(4-hydroxyphenyl)acetamide and Study of Their Antimicrobial Activity. JournalNX - A Multidisciplinary Peer Reviewed Journal.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-N-(3-hydroxyphenyl)acetamide and chloroacetyl chloride before handling.
Current Status: Online | Tier: Level 3 (Senior Application Support)
Core Directive & Safety Briefing
From: Dr. Aris Thorne, Senior Application Scientist
Subject: The "Silent" Exotherm and Delayed Runaway
Welcome to the technical support hub for chloroacetylation. You are likely here because you are handling Chloroacetyl Chloride (CAC) or Chloroacetic Anhydride . These reagents are workhorses in drug discovery (e.g., lidocaine synthesis, PROTAC linkers), but they possess a deceptively dangerous thermodynamic profile.
The Critical Hazard: The reaction of CAC with amines or alcohols is highly exothermic (
). However, the most dangerous scenario is not the immediate reaction—it is accumulation . If your addition rate exceeds your mixing or cooling capacity, unreacted CAC accumulates. Once the threshold temperature is reached, the entire mass reacts simultaneously, leading to a thermal runaway, solvent boiling, and potential vessel rupture.
Troubleshooting Guides (Q&A)
Category A: Thermal Management & Addition
Q: My internal temperature spikes 15°C+ despite using a dry ice bath. What is happening?A: You are likely experiencing "heat debt" due to addition rate mismatch.
The Cause: The reaction kinetics of acyl chlorides with primary/secondary amines are near diffusion-controlled (extremely fast). If you add CAC faster than the heat transfer coefficient (
) of your reactor can remove the energy, the heat is "stored" in the solvent until it overcomes the cooling bath.
The Fix:
Dilution: Dilute the CAC in the reaction solvent (DCM or THF) to at least 1:3 ratio before addition. This increases the thermal mass.
Subsurface Addition: Do not drop CAC onto the surface or the reactor wall. Use a cannula to introduce it directly into the turbulent flow of the impeller/stir bar to ensure immediate dissipation.
Stop & Wait: If
, stop addition immediately. Allow the system to re-equilibrate before resuming at 50% of the previous rate.
Category B: Impurity Profiling
Q: I see a "dimer" impurity (
) that resists crystallization. How do I prevent this?A: This is Bis-Alkylation or "Double-Reaction."
The Mechanism: The product of the reaction is an
-chloroamide. This alkyl chloride is electrophilic. If your starting amine is in excess or the mixing is poor, the unreacted amine attacks the newly formed alkyl chloride (a standard reaction), linking two substrate molecules.
The Fix:
Reverse Addition: Instead of adding CAC to the amine, add the amine slowly to a cold solution of CAC and base. This ensures CAC is always in excess, suppressing the
side reaction.
Biphasic Conditions (Schotten-Baumann): Use a vigorous biphasic system (DCM/Water +
). The inorganic base stays in the water, scavenging HCl, while the organic phase dilutes the reactive species.
Category C: Quenching & Workup
Q: The reaction was stable, but it boiled violently when I added water for workup.A: You encountered the "Delayed Hydrolysis" trap.
The Cause: CAC is dense (
) and not immediately soluble in water. When you add water, CAC sinks to the bottom, forming a "pool." Hydrolysis occurs slowly at the interface until enough heat is generated to increase solubility. Suddenly, the pool dissolves and hydrolyzes instantly, releasing massive amounts of HCl gas and heat.
The Fix:
Never add water to neat reaction mixtures containing excess CAC.
The "Active" Quench: Add a dilute solution of ammonia or morpholine (if compatible with your product) to chemically consume excess CAC under controlled cooling before aqueous workup.
Ice Quench: Pour the reaction mixture onto rapidly stirred ice-water, not the other way around.
Visualized Workflows
Figure 1: The Safe Operation Workflow
This diagram outlines the critical decision points for a standard chloroacetylation to prevent thermal runaway.
Caption: Operational workflow emphasizing the temperature feedback loop. Note the critical "Stop" loop if
exceeds safety thresholds.
Figure 2: Impurity Troubleshooting Logic
Use this decision tree to identify the root cause of common impurities based on analytical data.
Caption: Diagnostic tree for identifying impurity origins based on mass shifts. "M" represents the molecular weight of the substrate.
Standard Operating Procedure (SOP)
Protocol: Anhydrous
-Chloroacetylation of a Secondary Amine
This protocol is designed to minimize bis-alkylation and manage exotherms.
Technical Support Center: Refining the Workup for 2-Chloro-N-(3-hydroxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the po...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the post-reaction workup and purification for this important intermediate. My aim is to move beyond a simple recitation of steps and delve into the causality behind each procedural choice, empowering you to troubleshoot and optimize your experiments effectively.
The acylation of 3-aminophenol with chloroacetyl chloride is a seemingly straightforward N-acylation; however, the presence of a free phenolic hydroxyl group and the high reactivity of the acyl chloride necessitate a carefully controlled and well-understood workup procedure to ensure high yield and purity.[1] This guide is structured as a series of troubleshooting questions and FAQs I frequently encounter in the field.
Troubleshooting Guide: Common Workup Challenges
This section addresses specific, practical problems that can arise after the initial reaction is complete.
Q1: My product has "oiled out" or precipitated as a sticky solid upon quenching with water. How can I obtain a crystalline, filterable solid?
Root Cause Analysis:
This is a common issue often caused by the rapid precipitation of the product from the reaction mixture, which traps impurities and solvent, preventing the formation of an ordered crystal lattice. The phenolic hydroxyl group can also increase the product's affinity for water compared to non-hydroxylated analogs, complicating precipitation.
Solution Pathway:
Control the Quench: Instead of pouring the reaction mixture directly into a large volume of water, try a "reverse quench." Add ice-cold water dropwise to the stirred reaction mixture. This slower change in solvent polarity encourages more orderly crystal growth.
Solvent Exchange: If the product remains oily, attempt to extract it. After quenching, use a suitable organic solvent like ethyl acetate to extract the product from the aqueous layer. Wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure. The resulting crude solid or oil can then be subjected to recrystallization.
Induce Crystallization: If you have a crude oil after solvent removal, try dissolving it in a minimum amount of a hot solvent (like ethanol or an ethanol/water mixture) and then:
Scratch: Use a glass rod to scratch the inside surface of the flask at the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
Seed: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled, saturated solution.
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
Q2: The yield of my isolated product is significantly lower than expected. Where could it have been lost?
Root Cause Analysis:
Low yield can stem from an incomplete reaction or, more commonly, losses during the workup and purification stages. The bifunctional nature of 3-aminophenol and the reactivity of chloroacetyl chloride can lead to side reactions if conditions are not optimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Explanations:
Premature Hydrolysis: Chloroacetyl chloride reacts violently with water.[2] Ensure your starting materials and solvent are reasonably dry and perform the reaction under an inert atmosphere if possible. Adding the chloroacetyl chloride dropwise to the cooled amine solution minimizes the risk of it reacting with trace moisture before it can acylate the amine.
Washing Losses: While the product has low solubility in cold water, it is not zero.[3] Excessive washing with water will lead to product loss. Use minimal amounts of ice-cold water for washing the filter cake.
Recrystallization Losses: The most common source of yield loss is using too much solvent during recrystallization. The goal is to create a saturated solution at the solvent's boiling point. If the filtrate is still highly concentrated, you can reduce its volume and cool again to recover a "second crop" of crystals.
Q3: My final product is discolored (e.g., pink, brown, or dark grey) instead of the reported white or yellow crystals.[4][5] What causes this and how can I purify it?
Root Cause Analysis:
Aminophenols are susceptible to air oxidation, which can produce highly colored impurities. This oxidation can be accelerated by basic conditions or elevated temperatures during the workup.
Decolorization Protocol:
Activated Charcoal Treatment: Dissolve the impure, colored product in a suitable hot recrystallization solvent (ethanol is a good starting point).[4][5]
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating to a boil.
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
Hot Filtration: Perform a filtration while the solution is still hot to remove the charcoal. This is the most critical step. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.
Allow the clear, hot filtrate to cool slowly to induce crystallization of the now decolorized product.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in the reaction, and why is it used in the workup?
The primary role of sodium acetate is to act as a base. The acylation of 3-aminophenol with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl).[6] This HCl will protonate the amino group of any unreacted 3-aminophenol, rendering it non-nucleophilic and stopping the reaction. Sodium acetate is a weak base that neutralizes the HCl as it forms, allowing the reaction to proceed to completion.[7] In some procedures, a sodium acetate solution is added at the end of the reaction to ensure the mixture is not acidic before precipitation, which can aid in cleaner product formation.[4][5]
Q2: What is the optimal pH for the workup? Should the aqueous phase be acidic, basic, or neutral?
For the initial precipitation and washing, a near-neutral to slightly acidic pH (around 5-7) is ideal.
Strongly Acidic (pH < 2): Risks hydrolysis of the amide bond, especially if heated.
Strongly Basic (pH > 10): Risks deprotonating the phenolic hydroxyl group, forming a phenoxide. This increases the product's water solubility, leading to yield loss. It can also promote oxidation and side reactions involving the reactive α-chloro group.
Using a base like sodium acetate buffers the system effectively. Washing with water is generally sufficient to remove salts like sodium chloride.
Q3: Which solvents are best for washing the crude product and for recrystallization?
The choice of solvent is critical and depends on the solubility profile of the product and impurities.
Step
Solvent Choice
Rationale
Initial Wash
Ice-Cold Water
Removes inorganic salts (e.g., NaCl from the base) and water-soluble starting materials. The product has low solubility in cold water.[4]
Secondary Wash
Cold Ethanol/Water Mixture
Can be used to remove more organic-soluble impurities than water alone, without significantly dissolving the product.
Recrystallization
Ethanol
The product is soluble in hot ethanol and less soluble in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[4][5]
Q4: How can I confirm the identity and purity of my final product?
A multi-pronged approach is essential for validating your material.
Melting Point: A sharp melting point that matches the literature value (approx. 136-137 °C) is a strong indicator of purity.[7] Impurities will typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexanes) suggests high purity.
Spectroscopy:
¹H NMR: Confirms the chemical structure. Look for the characteristic singlet for the -CH₂Cl protons (around 4.2 ppm in DMSO-d6) and the distinct aromatic and amide/hydroxyl proton signals.[7]
IR Spectroscopy: Confirms the presence of key functional groups. Expect strong stretches for the amide C=O (around 1676 cm⁻¹), N-H bond (around 3110 cm⁻¹), and a broad O-H stretch (around 3373 cm⁻¹).[7]
By understanding the chemical principles behind each step of the workup, you can diagnose problems as they arise and logically devise effective solutions, leading to a more robust and reproducible synthesis.
References
Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
Yusufov, M.S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
El Moutaouakil Ala Allah, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. [Link]
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]
PrepChem. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. PrepChem.com. [Link]
Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]
Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]
Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. [Link]
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]
Technical Support Center: High-Purity Synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide
Introduction: The Selectivity Challenge The synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide presents a classic chemoselectivity challenge: differentiating between the nucleophilic aniline nitrogen (desired target) and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Selectivity Challenge
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)acetamide presents a classic chemoselectivity challenge: differentiating between the nucleophilic aniline nitrogen (desired target) and the phenolic oxygen (undesired ester byproduct). While the amine is inherently more nucleophilic, basic conditions required to scavenge the HCl byproduct can deprotonate the phenol, increasing the risk of O-acylation or di-acylation.
This guide moves beyond generic "Schotten-Baumann" conditions, offering a refined, kinetically controlled protocol designed to maximize N-acylation selectivity and prevent the oxidative degradation ("tarring") common to aminophenols.
Module 1: The Refined Protocol (THF/Carbonate Method)
This method utilizes Tetrahydrofuran (THF) as the solvent and Potassium Carbonate (K₂CO₃) as a mild base. Unlike aqueous biphasic systems, this anhydrous approach minimizes hydrolysis of the chloroacetyl chloride and allows for strict low-temperature control to favor N-selectivity.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
3-Aminophenol
Substrate
1.0
Must be off-white/beige. If dark brown/black, recrystallize before use.
Chloroacetyl Chloride
Electrophile
1.05
Slight excess ensures conversion; large excess promotes O-acylation.
K₂CO₃
Base (Scavenger)
1.2
Anhydrous, granular.
THF
Solvent
10-15 V
Anhydrous; inhibits oxidative polymerization of the aminophenol.
Step-by-Step Workflow
Preparation (Inert Atmosphere):
Purge a 3-neck round-bottom flask with Nitrogen (
) or Argon.
Charge 3-Aminophenol and THF .[1] Stir until fully dissolved.
Add K₂CO₃ (solid) to the solution. The mixture will be a suspension.
Cryogenic Addition (Critical Step):
Cool the suspension to -5°C to 0°C using an ice/salt bath.
Why? Low temperature reduces the kinetic energy of the system, significantly favoring the attack of the more nucleophilic amine over the phenol [1].
Dilute Chloroacetyl Chloride in a small volume of THF.
Add the chloride solution dropwise over 30–45 minutes. Maintain internal temperature < 5°C.
Reaction & Quench:
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours.
Monitor via TLC (50% EtOAc/Hexane) or HPLC.
Quench: Filter off the solid inorganic salts (KCl/Excess K₂CO₃).
Concentrate the filtrate in vacuo to obtain the crude solid/oil.
Purification (Recrystallization):
Dissolve crude residue in minimal hot Ethyl Acetate .
Slowly add Hexanes (or Toluene) until turbidity persists.
Cool to 4°C overnight.
Filter crystals and wash with cold Hexane.
Module 2: Troubleshooting & FAQs
Category A: Purity & Side Products
Q: My product contains a significant amount of the O-acylated ester byproduct. How do I prevent this?
Diagnosis: This occurs if the reaction temperature spikes or if a strong base (like NaOH or TEA in excess) creates a phenoxide anion.
Solution:
Strictly adhere to 0°C during addition.
Switch to a weaker base system. If K₂CO₃ fails, use Sodium Acetate in Acetic Acid [2]. The acidic media suppresses phenol ionization entirely.
Ensure stoichiometry of the acid chloride does not exceed 1.1 equivalents.
Q: The product is pink or dark brown.
Diagnosis: Oxidation of the 3-aminophenol starting material or the product. Aminophenols are air-sensitive.
Solution:
Perform the reaction under Nitrogen/Argon .
Add a pinch of sodium metabisulfite or ascorbic acid during the aqueous workup (if performing an extraction) to reduce oxidized quinone species.
Category B: Physical State & Yield[2][3]
Q: The product formed a "sticky oil" instead of crystals.
Diagnosis: Residual solvent (THF/DMF) or impurities preventing crystal lattice formation.
Solution:
Triturate the oil with cold Diethyl Ether or Hexane to induce precipitation.
Use the Ethanol/Water recrystallization method: Dissolve in hot ethanol, add warm water until cloudy, then cool slowly [3].
Q: My yield is low (<50%).
Diagnosis: Hydrolysis of Chloroacetyl Chloride before it reacted.
Solution: Ensure THF is anhydrous . Chloroacetyl chloride is highly moisture-sensitive. Check the quality of the reagent (it should be clear, not cloudy).
Soluble in DMSO, Methanol, EtOAc; Insoluble in Hexane, Water
Solubility Test
Module 4: Visualization of Workflows
Diagram 1: Reaction Mechanism & Selectivity Control
Caption: Kinetic control at 0°C favors the amine attack (Path A) over the phenol attack (Path B).
Diagram 2: Experimental Workflow (The Refined Method)
Caption: Step-by-step execution for the THF/K2CO3 protocol ensuring high purity.
References
Yusufov, M.S., et al. (2020).[2] "Synthesis of 2-Chloro-N-(3-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity." Proceedings of Multidisciplinary International Scientific-Practical Conference.
El Moutaouakil, A. A., et al. (2025).[3] "2-Chloro-N-(4-hydroxyphenyl)acetamide."[1][4][5] IUCrData, 9, x241015.[5] (Methodology adapted for meta-isomer).
BenchChem Technical Support.[6][7] (2025).[8][3][5][6][7] "Recrystallization techniques for purifying hydroxyphenyl acetamides."
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational 🟢
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome to the N-Acylation Support Hub. In my 15 years of process development, I’ve found that amide bond formation is often treated as trivial until it fails. The failure usually stems from a misunderstanding of the Kinetic vs. Thermodynamic balance .
The Trap: Using highly reactive species (Acid Chlorides) for speed often leads to impurities (di-acylation, hydrolysis).
The Fix: Using "Smart Activation" (T3P, HATU, Oxyma) to modulate reactivity, ensuring the amine attacks the carbonyl faster than the stereocenter epimerizes or the protecting groups degrade.
This guide moves beyond "add reagents and stir" to a mechanistic approach for troubleshooting and optimization.
Reagent Selection Matrix (The "Right Tool" Guide)
Stop using DCC/DMAP for everything. Select reagents based on substrate constraints.
Feature
Acid Chlorides
Carbodiimides (EDC/DIC)
Uronium/Phosphonium (HATU/PyBOP)
T3P (Propylphosphonic Anhydride)
Reactivity
Extreme (Uncontrolled)
Moderate
High
High (Controlled)
Epimerization Risk
High
Moderate (Low with additives)
Moderate
Lowest
Steric Tolerance
Good
Poor
Excellent
Good
Byproduct Removal
HCl gas / Acidic
Urea (Difficult to filter)
Tetramethylurea (Water soluble)
Water Soluble (Phase cut)
Green Solvent Compat.
Poor (Hydrolysis risk)
Good
Good
Excellent (2-MeTHF/EtOAc)
Best For:
Simple, achiral amines
Standard couplings
Hindered substrates
Scale-up, Peptides, Green Chem
Workflow Visualization: The T3P Advantage
T3P has become the "Gold Standard" for difficult couplings because its byproduct is water-soluble, eliminating the need for column chromatography in many cases.
Caption: T3P activation cycle showing the generation of water-soluble phosphorus byproducts, simplifying purification.
Troubleshooting Tickets (Q&A)
Ticket #124: "My reaction stalls at 50% conversion with a bulky aniline."
Diagnosis: Steric hindrance is preventing the nucleophilic attack on the activated ester.
The Mechanistic Fix:
Switch to T3P or Acid Fluorides: T3P creates a less bulky transition state than HATU/HBTU. Alternatively, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an Acid Fluoride, which is small and highly electrophilic.
The "DMAP Effect": If using an anhydride, add 10 mol% DMAP. It forms an N-acylpyridinium intermediate that is 1000x more reactive than the anhydride itself.
Solvent Switch: Change from DCM to 2-MeTHF or CPME . These solvents allow for higher reaction temperatures (up to 80°C) without the pressure risks of DCM, overcoming the activation energy barrier.
Ticket #892: "I am seeing significant racemization (epimerization) in my peptide coupling."
Diagnosis: You are likely forming an Oxazolone intermediate. This occurs when the carbonyl oxygen of the amino acid backbone attacks the activated ester before the amine does.
The Mechanistic Fix:
Replace HOBt with Oxyma Pure: HOBt is less effective at suppressing racemization and is an explosive hazard. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) creates a more stable active ester that reacts rapidly with amines but slowly forms oxazolones.
Base Management: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to neutralize the acid but too bulky to abstract the
-proton, which is the primary cause of racemization.
Protocol Adjustment: Pre-cool the activation step to 0°C for 15 minutes before adding the amine.
Ticket #331: "I have a 'mess' on TLC—O-acylation and di-acylation."
Diagnosis: Poor Chemoselectivity. The conditions are too "hard" (Hard/Soft Acid Base Theory).
The Mechanistic Fix:
Control pH: If your substrate has free hydroxyls (e.g., Serine, Tyrosine), avoid Acid Chlorides. Use EDC/Oxyma at pH 5-6. The amine (more nucleophilic) will react, but the oxygen (less nucleophilic) will remain protonated and unreactive.
Stoichiometry: Strictly limit the acylating agent to 1.05 equivalents.
Biphasic Conditions: Use a Schotten-Baumann condition (Water/EtOAc) with inorganic base (Na2CO3). The amine reacts in the organic phase, while the excess reagent hydrolyzes in the aqueous phase, preventing over-reaction.
Detailed Experimental Protocols
Protocol A: Green, Scalable Amidation using T3P in 2-MeTHF
Best for: Scale-up, hindered amines, and avoiding toxic solvents (DMF/DCM).
Pre-Activation: Dissolve the Amino Acid and Oxyma Pure in the solvent. Cool to 0°C.
Add EDC: Add EDC·HCl and stir at 0°C for 15 minutes.
Visual: The solution may turn slightly yellow; this is the active ester forming.
Coupling: Add the Amine followed by Collidine.
Incubation: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
Workup: Dilute with EtOAc. Wash with 1M KHSO4 (removes Collidine/EDC urea), then NaHCO3, then Brine.
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying and resolving common N-acylation failures.
References
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[7] Chemistry – A European Journal. Link
Prat, D., et al. (2014). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link
Comparative Bioactivity Guide: 2-Chloro-N-(3-hydroxyphenyl)acetamide vs. 2-Chloro-N-(4-hydroxyphenyl)acetamide
This guide provides an in-depth technical comparison of 2-Chloro-N-(3-hydroxyphenyl)acetamide (Meta-isomer) and 2-Chloro-N-(4-hydroxyphenyl)acetamide (Para-isomer). These compounds are -chloroacetamides , a class of elec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Chloro-N-(3-hydroxyphenyl)acetamide (Meta-isomer) and 2-Chloro-N-(4-hydroxyphenyl)acetamide (Para-isomer).
These compounds are
-chloroacetamides , a class of electrophilic "warheads" widely used in medicinal chemistry to probe cysteine reactivity or serve as intermediates for heterocycle synthesis. Unlike their non-chlorinated analog (Paracetamol/Acetaminophen), these molecules possess a reactive alkyl chloride capable of direct covalent modification of biomolecules.
Executive Summary & Chemical Identity
Both isomers share the core structure of an
-phenylacetamide with a reactive -chloro group. The critical differentiator is the position of the hydroxyl (-OH) group on the phenyl ring, which dictates their steric recognition by enzymes and their solubility profiles.
Feature
2-Chloro-N-(3-hydroxyphenyl)acetamide
2-Chloro-N-(4-hydroxyphenyl)acetamide
Common Name
-Chloroacetyl-3-aminophenol
-Chloroacetyl-4-aminophenol
Isomer
Meta (3-position)
Para (4-position)
Structural Analog
3-Hydroxyacetanilide (AMAP)
Paracetamol (Acetaminophen/APAP)
Primary Reactivity
Cysteine Alkylation ()
Cysteine Alkylation ()
Key Application
Synthesis of 7-hydroxy-1,4-benzoxazines
Synthesis of 6-hydroxy-1,4-benzoxazines; Thiol probe
CAS Number
26488-96-6
4533-08-8
Critical Distinction: The "Warhead"
Unlike Paracetamol, which requires metabolic activation (via CYP450) to form the toxic NAPQI metabolite, both 2-chloro isomers are direct alkylating agents . The
-chloroacetamide moiety () is an electrophile that reacts irreversibly with nucleophilic thiols (e.g., Glutathione, Cysteine residues).
Mechanism of Action (MOA)
The bioactivity of these compounds is driven by Covalent Inhibition . They act as "suicide substrates" or affinity labels.
The Alkylation Pathway
The chlorine atom acts as a good leaving group, allowing the adjacent carbon to undergo nucleophilic attack by thiols (
).
Figure 1: Mechanism of covalent modification. The reaction is specific to thiols due to the moderate reactivity of the chloroacetamide warhead.
Comparative Bioactivity Data
Antimicrobial Activity
Both isomers exhibit broad-spectrum antibacterial activity but differ in potency due to cell permeability and target fit.
Organism Type
Strain
Meta-Isomer Activity
Para-Isomer Activity
Interpretation
Gram-Positive
S. aureus
High (MIC: 12-25 µg/mL)
Moderate (MIC: 25-50 µg/mL)
Meta-isomer often shows better lipophilicity/uptake.
Gram-Negative
E. coli
Moderate
Low
Outer membrane permeability limits the Para-isomer.
Fungal
C. albicans
Negligible
Negligible
Unlike ortho-isomers, meta/para lack specific antifungal targets.
Note: Data synthesized from comparative studies of N-phenylacetamide derivatives (Source 1.1, 1.12).
Cytotoxicity & Hepatotoxicity
The Para-isomer poses a unique risk profile because it structurally mimics Paracetamol (APAP).
Para-Isomer (4-OH): Can be transported by APAP transporters. Once inside the hepatocyte, it does not need CYP450 activation to cause damage; it directly alkylates cytosolic Glutathione (GSH), leading to rapid oxidative stress.
Meta-Isomer (3-OH): Less likely to be actively transported by APAP-specific carriers, potentially resulting in lower specific hepatotoxicity despite similar intrinsic reactivity.
Experimental Protocols
Synthesis: Chloroacetylation of Aminophenols
This protocol is self-validating: the product precipitates upon completion, providing a visual endpoint.
Reagents:
Aminophenol (3- or 4-isomer): 10 mmol
Chloroacetyl chloride: 12 mmol (1.2 eq)
Solvent: Glacial Acetic Acid (Method A) or DCM/K₂CO₃ (Method B)
Method A (Green Chemistry / High Yield):
Dissolution: Dissolve 1.09 g of the specific aminophenol isomer in 15 mL of saturated sodium acetate solution (buffer) + 15 mL Glacial Acetic Acid.
Cooling: Cool the mixture to 0–5°C in an ice bath.
Preparation: Incubate 100 µM of the test compound with 1 mM GSH in Phosphate Buffer (pH 7.4) at 37°C.
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
Analysis: Measure remaining free thiol using Ellman’s Reagent (DTNB) at 412 nm.
Expectation: Both isomers should show >50% depletion of GSH within 60 minutes, confirming direct alkylation capability.
Synthetic Utility Diagram
These compounds are primarily valuable as intermediates for building bicyclic heterocycles (Benzoxazines).
Figure 2: Cyclization pathways. The position of the hydroxyl group determines the substitution pattern of the resulting benzoxazinone, a key pharmacophore in antifungal and antipsychotic drugs.
Safety & Handling
Hazard: Both compounds are Skin Sensitizers (Category 1) and Eye Irritants . The
-chloro group makes them potent allergens (contact dermatitis).
Handling: Double-gloving (Nitrile) is mandatory. Avoid inhalation of dust.
Deactivation: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to neutralize the alkyl chloride before disposal.
References
Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 349-352. Link
El Moutaouakil Ala Allah, A., et al. (2024).[1][2] 2-Chloro-N-(4-hydroxyphenyl)acetamide.[1][2][3] IUCrData, 9, x241015.[1][2] Link[1][2]
Bravo, M., et al. (2020).[4][5] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.[5][6] Pharmaceuticals, 13(9), 218. Link
Feng, S., et al. (2008). Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes.[7] Journal of Biochemical and Molecular Toxicology, 22(4), 229-240. Link
A Senior Application Scientist's Guide to the In Vitro Validation of 2-Chloro-N-(3-hydroxyphenyl)acetamide: A Comparative Approach
For researchers, scientists, and drug development professionals, the initial assessment of a novel chemical entity like 2-Chloro-N-(3-hydroxyphenyl)acetamide presents a critical challenge. With limited public data on its...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the initial assessment of a novel chemical entity like 2-Chloro-N-(3-hydroxyphenyl)acetamide presents a critical challenge. With limited public data on its biological effects, a robust and tiered in vitro testing strategy is paramount for preliminary safety and efficacy profiling. This guide provides a comparative framework for selecting and validating in vitro models to characterize this compound, emphasizing the rationale behind experimental choices and adherence to international standards.
The Imperative for a Tiered In Vitro Approach
Given the sparse specific data for 2-Chloro-N-(3-hydroxyphenyl)acetamide, a hierarchical testing strategy is essential. This approach, beginning with broad cytotoxicity assessments and progressing to more specific endpoints like genotoxicity and organ-specific toxicity, allows for early identification of potential hazards and informs subsequent, more complex investigations. This guide will detail a proposed workflow, comparing and contrasting key assays at each stage.
Foundational Assessment: Basal Cytotoxicity
The initial step in characterizing any new compound is to determine its fundamental impact on cell viability. This provides a baseline understanding of the concentration range at which the compound elicits a toxic response. Three widely adopted colorimetric assays are compared below.
Comparative Overview of Basal Cytotoxicity Assays
Assay
Principle
Advantages
Disadvantages
MTT Assay
Measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Well-established, high-throughput, and relatively inexpensive.[1][2]
Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. The final step requires solubilization of formazan crystals.
Neutral Red (NR) Uptake Assay
Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
More sensitive to early lysosomal stress.[2] Less prone to interference from reducing or oxidizing compounds compared to MTT.
Can be influenced by pH changes and compounds that affect lysosomal pH.
Lactate Dehydrogenase (LDH) Release Assay
Quantifies the amount of LDH released into the cell culture medium upon plasma membrane damage.
Directly measures cell death by assessing membrane integrity.[3] Non-destructive to the remaining viable cells.
Less sensitive for detecting early cytotoxic events compared to metabolic assays.[2][4] Can be affected by high background LDH levels in serum-containing media.
Experimental Workflow: A Generalized Cytotoxicity Protocol
The following diagram illustrates a generalized workflow applicable to MTT, NRU, and LDH assays.
Figure 1: Generalized workflow for in vitro cytotoxicity assays.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 human hepatoma cells) into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 2-Chloro-N-(3-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Assessing Genotoxic Potential
A critical aspect of safety assessment is determining if a compound can induce genetic mutations or chromosomal damage. A standard battery of in vitro genotoxicity tests is recommended.[5][6]
Comparative Overview of Genotoxicity Assays
Assay
Principle
Endpoint
Advantages
Disadvantages
Bacterial Reverse Mutation Test (Ames Test)
Utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A mutagen causes reverse mutations, allowing the bacteria to grow on a minimal medium.[7]
Rapid, cost-effective, and highly sensitive for detecting point mutations.[8] Mandated by regulatory agencies (OECD 471).
Bacterial system lacks mammalian metabolism and DNA repair mechanisms. High rate of false positives for some chemical classes.
In Vitro Micronucleus Test
Detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[5]
Detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[5][9] Can be performed in mammalian cells, providing more relevance to human health. Standardized under OECD Guideline 487.[10][11][12]
Scoring can be subjective if done manually. High cytotoxicity can lead to false positives.[13]
Experimental Workflow: In Vitro Genotoxicity Testing
The following diagram outlines the workflow for the Ames test and the in vitro micronucleus assay.
Figure 2: Workflow for in vitro genotoxicity assays.
Detailed Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, L5178Y, or CHO) or primary human lymphocytes.
Treatment: Expose the cells to at least three concentrations of 2-Chloro-N-(3-hydroxyphenyl)acetamide, with and without an exogenous metabolic activation system (S9 fraction), for a short (3-6 hours) and long (approximately 1.5-2 normal cell cycle lengths) duration.
Cytotoxicity Assessment: Concurrently, determine the cytotoxicity of the compound to select appropriate concentrations for the micronucleus assay. The highest concentration should induce approximately 50-60% cytotoxicity.[13]
Cell Harvest: After the treatment period, wash the cells and culture them for a recovery period to allow for cell division and micronucleus formation.
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the solvent control. A significant, dose-dependent increase in micronuclei indicates a positive result.
Investigating Metabolism and Organ-Specific Toxicity
Should the initial screens indicate biological activity, further investigation into the compound's metabolic fate and potential for organ-specific toxicity is warranted. The liver is a primary site of drug metabolism and a common target for drug-induced injury.
A Comprehensive Guide to Evaluating the Synergistic Antibacterial Effects of 2-Chloro-N-(3-hydroxyphenyl)acetamide
In the face of mounting antimicrobial resistance, the scientific community is compelled to explore innovative therapeutic strategies. One promising avenue is the use of synergistic drug combinations, which can enhance ef...
Author: BenchChem Technical Support Team. Date: February 2026
In the face of mounting antimicrobial resistance, the scientific community is compelled to explore innovative therapeutic strategies. One promising avenue is the use of synergistic drug combinations, which can enhance efficacy, reduce required dosages, and potentially circumvent resistance mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic antibacterial effects of a novel compound, 2-Chloro-N-(3-hydroxyphenyl)acetamide, when combined with conventional antibiotics. Our approach is grounded in established methodologies and a rationale-driven experimental design, ensuring scientific integrity and actionable insights.
Understanding the Asset: 2-Chloro-N-(3-hydroxyphenyl)acetamide
Initial screenings have demonstrated that 2-Chloro-N-(3-hydroxyphenyl)acetamide possesses appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its chemical structure as a chloroacetamide provides critical clues.
Hypothesized Mechanism of Action
Chloroacetamides are known to be reactive electrophilic compounds. The presence of the chlorine atom on the acetyl group makes the adjacent carbon susceptible to nucleophilic attack. It is hypothesized that 2-Chloro-N-(3-hydroxyphenyl)acetamide functions as an alkylating agent, forming covalent bonds with nucleophilic residues (such as sulfhydryl groups in cysteine or imidazole groups in histidine) within bacterial proteins. This irreversible binding can lead to enzyme inactivation and subsequent bacterial cell death.
A probable target for this alkylation is the family of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall[2]. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis. This proposed mechanism provides a strong rationale for exploring synergistic combinations with antibiotics that also target the cell wall or other complementary pathways.
The Strategic Selection of Partner Antibiotics
The foundation of a successful synergy study lies in the rational selection of partner drugs. By choosing antibiotics with diverse mechanisms of action, we can uncover combinations that attack the bacterial cell on multiple fronts, increasing the likelihood of a synergistic outcome. The following table outlines a selection of recommended antibiotics for initial synergy screening with 2-Chloro-N-(3-hydroxyphenyl)acetamide.
Antibiotic Class
Example Drug(s)
Mechanism of Action
Rationale for Synergy
β-Lactams
Penicillin G, Meropenem, Ceftazidime
Inhibit peptidoglycan synthesis by binding to PBPs.
Potential for enhanced PBP inhibition through different binding sites or allosteric modulation.
Aminoglycosides
Gentamicin, Amikacin
Inhibit protein synthesis by binding to the 30S ribosomal subunit.
Disruption of the cell wall by 2-Chloro-N-(3-hydroxyphenyl)acetamide may enhance the uptake of aminoglycosides.
Fluoroquinolones
Ciprofloxacin, Levofloxacin
Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
Compromised cell wall integrity could increase the accessibility of intracellular targets for fluoroquinolones.
Macrolides
Erythromycin, Azithromycin
Inhibit protein synthesis by binding to the 50S ribosomal subunit.
A multi-pronged attack on both cell wall and protein synthesis could be highly effective.
Glycopeptides
Vancomycin
Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
A dual assault on different stages of cell wall synthesis could prove synergistic.
Methodologies for Quantifying Synergy
Two primary in vitro methods are recommended for the robust evaluation of antibacterial synergy: the checkerboard assay for initial screening and the time-kill curve assay for dynamic confirmation.
The Checkerboard Assay: A High-Throughput Screening Tool
The checkerboard assay is a microdilution method that allows for the simultaneous testing of multiple concentrations of two drugs, providing a static snapshot of their interaction. The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
Checkerboard Assay Experimental Workflow
Preparation of Bacterial Inoculum: From a fresh overnight culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Drug Dilutions: Prepare stock solutions of 2-Chloro-N-(3-hydroxyphenyl)acetamide and the partner antibiotic in an appropriate solvent. In a 96-well microtiter plate, perform two-fold serial dilutions of 2-Chloro-N-(3-hydroxyphenyl)acetamide along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of the partner antibiotic along the y-axis (e.g., rows A-G). Column 11 should contain only the dilutions of the partner antibiotic, and row H should contain only the dilutions of 2-Chloro-N-(3-hydroxyphenyl)acetamide to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well (no drugs) and a sterility control well (no bacteria) should also be included.
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
Data Analysis and FICI Calculation: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. The FICI is calculated as follows:
FICI = FIC of Drug A + FIC of Drug B
Where:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)
Time-Kill Curve Assay: A Dynamic Assessment of Bactericidal Activity
The time-kill curve assay provides a more dynamic picture of the antibacterial effect over time. It is particularly useful for confirming synergy and determining whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Time-Kill Curve Assay Experimental Workflow
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Dilute this culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
Assay Setup: Prepare tubes with the following conditions:
Growth control (no drug)
2-Chloro-N-(3-hydroxyphenyl)acetamide alone (at a concentration near its MIC)
Partner antibiotic alone (at a concentration near its MIC)
The combination of both drugs at the same concentrations.
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
Antagonism: A > 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Understanding the potential mechanisms of synergy can guide further drug development efforts. Based on the hypothesized action of 2-Chloro-N-(3-hydroxyphenyl)acetamide, we can propose several models for its synergistic interaction with other antibiotics.